molecular formula C10H14Cl2F2N2O B13578827 2,6-Difluoro-4-(piperazin-1-yl)phenoldihydrochloride

2,6-Difluoro-4-(piperazin-1-yl)phenoldihydrochloride

Cat. No.: B13578827
M. Wt: 287.13 g/mol
InChI Key: MMQWUIWNGCREKY-UHFFFAOYSA-N
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Description

2,6-difluoro-4-(piperazin-1-yl)phenol dihydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of a piperazine ring and two fluorine atoms attached to a phenol group, making it a valuable compound for research and industrial purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-4-(piperazin-1-yl)phenol dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines. Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization yields the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-4-(piperazin-1-yl)phenol dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions include quinone derivatives, amines, and various substituted phenol derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,6-difluoro-4-(piperazin-1-yl)phenol dihydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-difluoro-4-(piperazin-1-yl)phenol dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine ring and fluorine atoms play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-difluoro-4-(methylpiperazin-1-yl)phenol
  • 2,6-difluoro-4-(ethylpiperazin-1-yl)phenol
  • 2,6-difluoro-4-(propylpiperazin-1-yl)phenol

Uniqueness

Compared to similar compounds, 2,6-difluoro-4-(piperazin-1-yl)phenol dihydrochloride exhibits unique properties due to the presence of the piperazine ring and the specific positioning of the fluorine atoms. These structural features enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C10H14Cl2F2N2O

Molecular Weight

287.13 g/mol

IUPAC Name

2,6-difluoro-4-piperazin-1-ylphenol;dihydrochloride

InChI

InChI=1S/C10H12F2N2O.2ClH/c11-8-5-7(6-9(12)10(8)15)14-3-1-13-2-4-14;;/h5-6,13,15H,1-4H2;2*1H

InChI Key

MMQWUIWNGCREKY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=CC(=C(C(=C2)F)O)F.Cl.Cl

Origin of Product

United States

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